Diisoundecyl phthalate
Description
Properties
IUPAC Name |
bis(9-methyldecyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-25(2)19-13-9-5-7-11-17-23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-18-12-8-6-10-14-20-26(3)4/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBAGUMSAPUZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242295 | |
| Record name | Diisoundecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96507-86-7 | |
| Record name | Diisoundecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096507867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisoundecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisoundecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Diisodecyl Phthalate (DIDP)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester prized for its utility as a plasticizer, primarily in polyvinyl chloride (PVC) applications where flexibility, durability, and permanence are paramount.[1][2] Its low volatility, high thermal stability, and resistance to migration make it a superior choice for demanding applications, including automotive interiors, wire and cable insulation, and roofing membranes.[1][3] This guide provides a comprehensive overview of the synthesis of DIDP from phthalic anhydride and isodecyl alcohol, detailing the underlying chemical principles, a step-by-step laboratory protocol, purification techniques, and critical safety considerations. The synthesis is a classic Fischer esterification, optimized for industrial-scale production through catalytic action and strategic removal of byproducts to ensure high conversion rates.
Introduction to Diisodecyl Phthalate (DIDP)
Chemical and Physical Properties
DIDP is a complex mixture of isomers, as the "isodecyl" alcohol precursor is itself a branched ten-carbon alcohol.[4] The final product is a clear, odorless, oily liquid with a high boiling point and low water solubility.[1][2] These properties are central to its function as a permanent plasticizer, ensuring it remains within the polymer matrix over the product's lifespan.
Table 1: Typical Physical and Chemical Properties of DIDP
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₈H₄₆O₄ | [5][6] |
| Appearance | Clear, oily liquid | [2] |
| Acid Value (mg KOH/g) | Max. 0.1 | [2] |
| Water Content (wt %) | Max. 0.1 | [2] |
| Specific Gravity (@ 25°C) | 0.964 | [7] |
| Boiling Point | > 350°C | [5][6] |
| Melting Point | approx. -50°C |[5][6] |
Industrial Applications and Significance
The primary application of DIDP is as a plasticizer for PVC.[8][9] Its high permanence and heat-aging properties make it essential for:
-
Wire and Cable Insulation: Where high-temperature resistance and electrical insulation properties are critical.[3]
-
Automotive Interiors: For dashboards, door panels, and other components that must withstand temperature fluctuations and UV exposure.[1][7]
-
Construction Materials: Including durable flooring, roofing membranes, and coated fabrics.[1]
The Esterification Reaction: Synthesis Chemistry
The synthesis of DIDP is a direct esterification reaction between phthalic anhydride and isodecyl alcohol. The process occurs in two main stages and is typically catalyzed to achieve commercially viable reaction rates.[10]
Overall Reaction Scheme
The overall reaction can be summarized as follows:
C₈H₄O₃ (Phthalic Anhydride) + 2 C₁₀H₂₂O (Isodecyl Alcohol) → C₂₈H₄₆O₄ (DIDP) + H₂O
Reaction Mechanism
The synthesis proceeds through two sequential esterification steps:
-
Monoester Formation: The first step is the rapid, non-catalytic alcoholysis of phthalic anhydride. One molecule of isodecyl alcohol attacks one of the carbonyl carbons of the anhydride ring, causing it to open and form the isodecyl hydrogen phthalate monoester. This reaction is exothermic and proceeds quickly to completion upon mixing the reactants.[10]
-
Diester Formation: The second esterification, converting the monoester to the diester (DIDP), is a slower, reversible reaction.[10] This step requires an acid catalyst and elevated temperatures (typically 190-240°C) to proceed at a reasonable rate.[11] The equilibrium is driven towards the product side by the continuous removal of water, a key principle of Le Châtelier.
The Role of Catalysts
While traditional mineral acids like sulfuric or p-toluenesulfonic acid can be used, modern industrial processes often employ organometallic catalysts, such as titanium alkoxides (e.g., isopropyl titanate).[11] These catalysts offer several advantages:
-
High Activity: They effectively accelerate the second esterification step at target temperatures.
-
Reduced Side Reactions: They minimize charring and ether formation compared to strong mineral acids.
-
Lower Corrosivity: They are less corrosive to stainless steel reactors.
More recently, solid acid catalysts are being explored to further simplify catalyst removal and reduce waste streams, aligning with green chemistry principles.[5][6]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a typical laboratory procedure for synthesizing DIDP. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
-
Phthalic Anhydride (PA)
-
Isodecyl Alcohol (IDA), excess (e.g., 20-40% molar excess)
-
Isopropyl Titanate (catalyst)
-
Nitrogen gas (for inert atmosphere)
-
Sodium Carbonate solution (5% w/v, for neutralization)
-
Deionized Water (for washing)
-
Sodium Sulfate or Magnesium Sulfate (anhydrous, for drying)
Equipment Setup
-
A four-neck round-bottom flask equipped with:
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Nitrogen inlet
-
Dean-Stark trap with a condenser
-
-
Heating mantle with temperature controller
-
Vacuum pump and distillation apparatus for purification
Step-by-Step Synthesis Procedure
-
Reactor Charging: Charge the flask with phthalic anhydride and isodecyl alcohol. A slight molar excess of isodecyl alcohol is used to shift the reaction equilibrium towards the product.
-
Inerting: Begin stirring and purge the system with nitrogen gas. This prevents oxidation and color formation at high temperatures.
-
Monoesterification: Heat the mixture gently to approximately 120-140°C. The phthalic anhydride will dissolve and react with the alcohol to form the monoester. This stage is typically complete within 30-60 minutes.
-
Catalyst Addition and Diesterification: Increase the temperature to around 180°C. Add the isopropyl titanate catalyst (typically 0.02-1% by weight of the reactants).[11] Continue heating to the target reaction temperature of 190-240°C.[11]
-
Water Removal: Water will begin to co-distill with the excess isodecyl alcohol and collect in the Dean-Stark trap. The reaction is monitored by tracking the amount of water collected.
-
Reaction Monitoring: The reaction progress is monitored by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops to a predetermined low level (e.g., < 0.1 mg KOH/g) and water evolution ceases. This stage can take 3-6 hours.[11]
-
Cooling: Once the reaction is complete, turn off the heat and allow the crude ester to cool under a nitrogen blanket.
Caption: Experimental workflow for DIDP synthesis and purification.
Post-Synthesis Purification and Analysis
The crude product contains excess alcohol, residual catalyst, and trace acidic species. A multi-step work-up is required to achieve high purity.
Crude Product Work-up
-
Dealcoholization: The excess isodecyl alcohol is removed by vacuum distillation. The temperature is typically maintained at 170-180°C under a vacuum of -0.085 to -0.095 MPa.[11]
-
Neutralization: The cooled crude ester is washed with a dilute alkaline solution (e.g., sodium carbonate or sodium hydroxide) to neutralize any remaining phthalic monoester and the acidic catalyst residue.
-
Water Washing: The organic layer is then washed several times with hot deionized water to remove residual salts and base.
-
Drying: The final traces of water and any remaining volatile impurities are removed by steam stripping or vacuum drying, yielding the final purified DIDP product.
Analytical Characterization
The purity and identity of the final product are confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the phthalate esters and any residual alcohol.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the characteristic ester carbonyl stretch (~1730 cm⁻¹) and the disappearance of the anhydride (~1760, 1850 cm⁻¹) and carboxylic acid O-H bands.
-
Acid Value Titration: To confirm the removal of acidic species and ensure the product meets specifications.
Caption: Simplified reaction mechanism for DIDP synthesis.
Safety and Environmental Considerations
Handling of Reagents
-
Phthalic Anhydride: Is a corrosive solid and a respiratory irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isodecyl Alcohol: Is a combustible liquid. Avoid open flames and sources of ignition.
-
Catalysts: Organotitanates are moisture-sensitive and can be irritating. Handle with care according to the manufacturer's safety data sheet (SDS).
Environmental Impact and Regulatory Context
DIDP is a high molecular weight phthalate and is subject to regulatory review regarding its potential health and environmental effects.[1][9][12] While it exhibits lower toxicity and migration potential compared to some low molecular weight phthalates, proper disposal and handling are essential to prevent environmental release.[1][10] Discharge into drains or the environment must be avoided.[10]
Conclusion
The synthesis of diisodecyl phthalate from phthalic anhydride and isodecyl alcohol is a well-established and robust industrial process rooted in the principles of Fischer esterification. Success in the laboratory and in production hinges on the effective use of catalysts to drive the reaction rate and the continuous removal of water to ensure high conversion. A thorough purification process involving neutralization, washing, and dealcoholization is critical to achieving the high-purity product required for demanding plasticizer applications. Adherence to strict safety protocols is necessary to mitigate the risks associated with the high-temperature process and the chemical reagents involved.
References
-
Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]
- CN1733695A - Diisodecyl phthalate preparation method. (2006). Google Patents.
-
Draft Risk Evaluation for Diisodecyl Phthalate (DIDP). (2024). Environmental Protection Agency (EPA). Retrieved from [Link]
-
Environmental Hazard Assessment for Diisodecyl Phthalate (DIDP). (2024). Environmental Protection Agency (EPA). Retrieved from [Link]
-
Draft Use Report for Di-isodecyl Phthalate (DIDP) CASRN 26761-40-0 & 68515-49-1). (2020). Environmental Protection Agency (EPA). Retrieved from [Link]
-
Diisodecyl Phthalate (DIDP): Chemical Properties, Applications and Safety Assessment. (2025). METAGRO. Retrieved from [Link]
-
Understanding Diisodecyl Phthalate (DIDP) – A Versatile Plasticizer in Industrial Applications. (2025). JINAN RICHCHEM. Retrieved from [Link]
-
Diisodecyl Phthalate (DIDP): Premium Plasticizer for Plastics and Rubber Applications. (n.d.). GreenChem Industries. Retrieved from [Link]
-
PLASTHALL® DIDP. (n.d.). Hallstar Industrial. Retrieved from [Link]
-
Chemical properties and industrial applications of Diisodecyl Phthalate. (2025). SF-Filter. Retrieved from [Link]
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DIDP. (n.d.). NAN YA PLASTICIZER. Retrieved from [Link]
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EPA Releases Draft Scope Documents for Risk Evaluations of DIDP and DINP for Public Comment. (2020). Bergeson & Campbell, P.C. Retrieved from [Link]
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- 12. epa.gov [epa.gov]
Methodological & Application
Quantitative Analysis of Diisodecyl Phthalate (DIDP) in Polymer Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a detailed and robust protocol for the quantification of Diisodecyl Phthalate (DIDP), a high-molecular-weight plasticizer, in polymer-based materials using Gas Chromatography-Mass Spectrometry (GC-MS). DIDP, a complex mixture of branched isomers, presents unique analytical challenges, including chromatographic co-elution and nonspecific mass spectral fragmentation. This guide provides a comprehensive workflow, from sample preparation via ultrasonic solvent extraction to optimized GC-MS analysis in Selected Ion Monitoring (SIM) mode. We address critical technical aspects, including the selection of specific quantifier and qualifier ions to ensure selectivity against other phthalates, strategies to mitigate ubiquitous background contamination, and a validated set of instrumental parameters. The methodologies described herein are designed to provide the accuracy, sensitivity, and reliability required for regulatory compliance and quality control in research and industrial settings.
Introduction: The Analytical Imperative for DIDP
Diisodecyl Phthalate (DIDP) is a phthalic acid ester synthesized from a mixture of C10 branched-chain alcohols.[1] Its primary application is as a plasticizer, a substance added to polymers like polyvinyl chloride (PVC) to enhance flexibility, durability, and transparency.[2] Consequently, DIDP is found in a vast array of consumer and medical products, including vinyl flooring, wire insulation, automotive interiors, and medical infusion sets.[3][4]
Because plasticizers are not chemically bound to the polymer matrix, they can leach, migrate, or off-gas over time, leading to human exposure.[2] Regulatory bodies worldwide, including the U.S. Consumer Product Safety Commission (CPSC), have restricted the concentration of DIDP and other phthalates in certain products, particularly children's toys and childcare articles, typically to a limit of 0.1% by weight (1000 ppm).[4][5] This necessitates sensitive and specific analytical methods for compliance testing and risk assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is the reference technique for phthalate analysis due to its high chromatographic resolution, sensitivity, and the definitive identification capabilities of mass spectrometry.[6][7] However, the analysis of DIDP is not straightforward. Two core challenges exist:
-
Isomeric Complexity : Commercial DIDP is not a single compound but a complex mixture of isomers. This results in a broad, unresolved "hump" or cluster of peaks in the chromatogram rather than a sharp, single peak.[1][8]
-
Nonspecific Fragmentation : Under standard Electron Ionization (EI), most phthalates produce a dominant fragment ion at a mass-to-charge ratio (m/z) of 149.[1][6][7] This ion, corresponding to the protonated phthalic anhydride structure, is of little use for distinguishing between different phthalates that may co-elute or for quantifying DIDP in the presence of other phthalates.
This guide provides a field-proven protocol that directly addresses these challenges to deliver reliable quantification of total DIDP.
Principle of the GC-MS Method
The methodology is based on the extraction of DIDP from the polymer matrix into an organic solvent, followed by separation and detection using GC-MS.
-
Gas Chromatography (GC) separates the components of the sample extract based on their volatility and interaction with a stationary phase within a capillary column. A temperature gradient is used to elute compounds in order of their boiling points and polarity.
-
Mass Spectrometry (MS) serves as the detector. As compounds elute from the GC column, they are ionized (typically by Electron Ionization), which fragments the molecules into a predictable pattern of charged ions. The mass spectrometer separates these fragments based on their m/z ratio, creating a mass spectrum that acts as a chemical fingerprint for identification. For quantification, the instrument is set to Selected Ion Monitoring (SIM) mode, where it only monitors for specific, pre-determined m/z values characteristic of the target analyte, dramatically increasing sensitivity and selectivity.[9]
Protocol: Sample Preparation and Extraction
The objective of sample preparation is the quantitative transfer of DIDP from the solid polymer into a clean liquid extract suitable for GC-MS injection. The greatest non-instrumental challenge in phthalate analysis is background contamination, as these compounds are present in many laboratory consumables.[10][11] Meticulous care is essential.
Pre-Analysis Contamination Control
-
Glassware : Use only glass and stainless steel apparatus. Avoid all plastic containers, pipette tips, and wash bottles. All glassware must be baked in a muffle furnace at 450-550°C overnight to remove organic contaminants.[11]
-
Solvents : Use high-purity, "distilled-in-glass" grade solvents (e.g., n-hexane, dichloromethane).
-
Blanks : A "method blank" (a sample containing only the extraction solvent that is carried through the entire process) must be prepared with every batch of samples to monitor for contamination.[12]
Ultrasonic Solvent Extraction Protocol
This procedure is effective for a wide range of polymer matrices, including PVC and polyethylene.[13][14][15]
-
Sample Comminution : Cut the polymer sample into small pieces (< 2 mm x 2 mm) using clean stainless steel scissors to maximize the surface area for extraction.[16]
-
Weighing : Accurately weigh approximately 0.5–1.0 g of the cut sample into a clean glass vial or flask.
-
Solvent Addition : Add 10 mL of n-hexane (or dichloromethane) to the vial.
-
Internal Standard Spiking (Optional but Recommended) : Spike the sample with a known concentration of an appropriate internal standard (e.g., Benzyl Benzoate or a deuterated phthalate not expected in the sample). This helps correct for variations in extraction efficiency and instrument response.
-
Ultrasonic Extraction : Place the vial in an ultrasonic bath and sonicate for 60 minutes.[14][15] The ultrasonic energy facilitates the penetration of the solvent into the polymer matrix.
-
Centrifugation/Filtration : After extraction, allow the polymer pieces to settle. If the supernatant contains suspended particles, centrifuge the sample at 3000 rpm for 10 minutes.
-
Final Extract : Carefully transfer the clean supernatant (the extract) into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Optimized Parameters
Achieving a robust separation and sensitive detection requires careful optimization of the instrumental parameters. The following table provides a validated starting point for a standard capillary GC-MS system.
| Parameter | Setting | Rationale / Senior Scientist Notes |
| GC System | Agilent 8890 GC or equivalent | A modern, reliable GC system is crucial for reproducible retention times and peak areas. |
| MS System | Agilent 5977B MSD or equivalent | A single quadrupole mass spectrometer provides the required sensitivity and selectivity for this application. |
| Injection | 1 µL, Pulsed Splitless | A pulsed splitless injection maximizes the transfer of high-boiling point analytes like DIDP onto the column, improving sensitivity.[17] |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of DIDP without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is an inert and safe carrier gas providing good chromatographic efficiency. Hydrogen can also be used to decrease run times but may require source modification.[17] |
| GC Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for semi-volatile compounds like phthalates.[6][7][17] |
| Oven Program | 100 °C (hold 1 min), ramp 15 °C/min to 320 °C (hold 10 min) | This temperature program provides good separation of lighter phthalates while ensuring that the high-molecular-weight DIDP is efficiently eluted from the column. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature to prevent contamination and maintain mass accuracy. |
| Ionization Mode | Electron Ionization (EI), 70 eV | The standard, highly reproducible ionization technique that creates a library-searchable fragmentation pattern. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | CRITICAL : Do not use full scan mode for quantification. SIM mode provides a significant increase in sensitivity and selectivity by monitoring only the ions of interest.[2] |
Data Acquisition and Quantification Strategy
The key to accurate DIDP quantification lies in selecting the right ions to monitor in SIM mode. As the common m/z 149 fragment is not specific, a unique, higher-mass ion must be used.[1][6]
SIM Ion Selection for DIDP
| Analyte | Role | m/z | Comment |
| DIDP | Quantifier Ion | 307 | This ion is characteristic of DIDP and provides specificity against other phthalates.[1][6] It should be used for all concentration calculations. |
| DIDP | Qualifier Ion 1 | 149 | Although non-specific, the presence of this ion at the correct retention time provides additional confidence in peak identification. Its ratio to the quantifier ion should be consistent across all standards and samples. |
| DIDP | Qualifier Ion 2 | 167 | Another common fragment that can be used for confirmation. |
Data Processing and Calibration
-
Peak Integration : Due to its isomeric nature, DIDP will appear as a broad cluster of peaks.[1] For quantification, integrate the entire area of the isomer cluster within the expected retention time window for the m/z 307 chromatogram.
-
Calibration Standards : Prepare a series of calibration standards by diluting a certified DIDP standard in n-hexane. A typical calibration range is 0.1 µg/mL to 50 µg/mL.
-
Calibration Curve : Analyze each calibration standard using the same GC-MS method. Construct a calibration curve by plotting the integrated peak area of the m/z 307 ion against the known concentration of each standard. A linear regression with a correlation coefficient (r²) > 0.995 is considered acceptable.
-
Sample Quantification : Analyze the sample extracts. Using the peak area of m/z 307 from the sample and the calibration curve, determine the concentration of DIDP in the extract (in µg/mL).
-
Final Calculation : Calculate the final concentration of DIDP in the original solid sample using the following formula:
Concentration (µg/g) = (C_extract × V_solvent) / W_sample
Where:
-
C_extract = Concentration in the extract (µg/mL)
-
V_solvent = Volume of extraction solvent (mL)
-
W_sample = Weight of the solid sample (g)
-
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final report generation.
Caption: End-to-end workflow for DIDP analysis by GC-MS.
Conclusion
The Gas Chromatography-Mass Spectrometry method detailed in this application note provides a reliable and robust framework for the quantification of Diisodecyl Phthalate in various polymer matrices. By employing ultrasonic solvent extraction and optimizing the GC-MS parameters with a specific focus on Selected Ion Monitoring (SIM) of the characteristic m/z 307 ion, the inherent analytical challenges of DIDP's isomeric complexity and non-specific fragmentation are effectively overcome. Adherence to strict contamination control protocols is paramount for achieving accurate results. This method is fit-for-purpose for quality control, regulatory compliance testing, and research applications where precise and dependable DIDP quantification is required.
References
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- Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Food Safety and Environmental Stewardship Program.
- Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub.
- LCGC North America. (n.d.). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS.
- SciELO. (n.d.). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods.
- PubMed. (2023). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers.
- National Institutes of Health (NIH). (n.d.). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets.
- ResearchGate. (n.d.). SIM of DIDP standard (m/Z=307).
- Shimadzu. (n.d.). Introduction Quantitation Ions for the Phthalate Esters.
- Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas.
- OIV. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV).
- Shimadzu. (n.d.). Using GCMS to Determine the Phthalate Content in E-liquid.
- U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
- Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
- Redalyc. (n.d.). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods.
- ResearchGate. (n.d.). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle.
- U.S. Consumer Product Safety Commission. (n.d.). Phthalates Business Guidance. CPSC.gov.
- OEHHA. (n.d.). Di-isodecyl Phthalate (DIDP). Proposition 65 Warnings Website.
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Application Notes and Protocols for the Sample Preparation of Di-isodecyl Phthalate (DIDP) in Water Samples
Introduction: The Analytical Imperative for Di-isodecyl Phthalate (DIDP) Monitoring
Di-isodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer to impart flexibility and durability to a wide range of polymeric materials. Its prevalence in products such as PVC, wire insulation, and automotive components leads to its potential release into the environment, including water sources.[1] As a compound with potential endocrine-disrupting properties, the monitoring of DIDP in water at trace levels is a critical task for environmental protection and public health.[2] However, the physicochemical properties of DIDP—notably its very low water solubility and high octanol-water partition coefficient (log Kow)—present significant challenges for its accurate and precise quantification.[3][4]
Effective sample preparation is paramount to overcome these challenges. It serves the dual purpose of isolating the analyte from the complex aqueous matrix and concentrating it to a level amenable to instrumental analysis. This document provides a comprehensive guide to the principal sample preparation techniques for DIDP in water samples, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development and environmental analysis.
Physicochemical Properties of DIDP: The "Why" Behind the Method
Understanding the chemical nature of DIDP is fundamental to selecting and optimizing a sample preparation strategy.
| Property | Value | Implication for Sample Preparation |
| Molecular Formula | C28H46O4[1] | High molecular weight (446.7 g/mol )[3] suggests lower volatility, influencing the choice between GC and LC analysis. |
| Water Solubility | Extremely low (~0.00017 mg/L at 20°C)[3] | DIDP will be strongly partitioned out of the aqueous phase, making it suitable for extraction into organic solvents or onto hydrophobic solid phases. |
| Log Kow (Octanol-Water Partition Coefficient) | High (~10.21)[3] | Indicates a strong affinity for nonpolar environments, which is the guiding principle for both liquid-liquid and solid-phase extraction. |
| Vapor Pressure | Low (5.28 x 10-7 mmHg at 25°C)[3] | Suggests that headspace analysis techniques may be less efficient than direct extraction methods. |
These properties dictate that the most effective extraction techniques will be based on partitioning DIDP from the polar water matrix into a nonpolar phase. This can be achieved through liquid-liquid extraction (LLE) with an immiscible organic solvent or by solid-phase extraction (SPE) using a hydrophobic sorbent. Solid-phase microextraction (SPME) offers a solvent-minimized alternative, also leveraging the partitioning of DIDP onto a solid-phase coating.
Comparative Overview of Sample Preparation Techniques for DIDP
| Technique | Principle | Key Advantages | Key Limitations | Typical Recovery for Phthalates |
| Solid-Phase Extraction (SPE) | Partitioning of DIDP from the aqueous sample onto a solid sorbent, followed by elution with a small volume of organic solvent. | High concentration factors, reduced solvent consumption compared to LLE, high sample throughput, and amenability to automation.[5][6] | Potential for sorbent-analyte interactions, matrix effects, and the need for careful method development. | 70-130% |
| Liquid-Liquid Extraction (LLE) | Partitioning of DIDP between the aqueous sample and an immiscible organic solvent. | Simple, well-established, and effective for a wide range of nonpolar compounds. | Labor-intensive, requires large volumes of organic solvents, and can be prone to emulsion formation.[7][8] | Can be variable, often in the range of 70-90% but can be lower.[4] |
| Solid-Phase Microextraction (SPME) | Partitioning of DIDP from the aqueous sample onto a coated fiber, followed by thermal desorption into a gas chromatograph. | Solvent-free, simple, and integrates sampling, extraction, and concentration into a single step.[9] | Fiber fragility, potential for matrix effects, and the need for careful optimization of extraction time and temperature.[7] | 72-109% for a range of phthalates.[10] |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly efficient and widely used technique for the extraction of phthalates from water. The choice of a C18 (octadecyl) sorbent is based on its strong hydrophobic interaction with the nonpolar DIDP molecule.
Protocol: SPE of DIDP from Water using a C18 Cartridge
This protocol is based on the principles outlined in EPA Method 3535A.[11][12][13]
Materials:
-
SPE cartridges (e.g., 500 mg C18)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Dichloromethane (pesticide grade)
-
Ethyl acetate (pesticide grade)
-
n-Hexane (pesticide grade)
-
Reagent water (organic-free)
-
Glassware (scrupulously cleaned to avoid phthalate contamination)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 10 mL of ethyl acetate, drawing it through to waste.
-
Follow with 10 mL of methanol, allowing it to soak the sorbent for 1 minute before drawing it through to waste.
-
Finally, add two 10 mL aliquots of reagent water, ensuring the sorbent does not go dry before sample loading. The water wash removes the methanol, making the sorbent more receptive to the aqueous sample.
-
-
Sample Loading:
-
Measure 1 L of the water sample.
-
Pass the entire sample through the conditioned C18 cartridge at a flow rate of 10-15 mL/min. A consistent flow rate is crucial for reproducible recovery.
-
-
Sorbent Drying:
-
After the entire sample has passed through, continue to apply the vacuum for 15-20 minutes to thoroughly dry the sorbent. Residual water can interfere with the subsequent elution step.
-
-
Elution:
-
Place a collection tube in the manifold.
-
Elute the retained DIDP from the cartridge with two 5 mL aliquots of ethyl acetate. Allow the first aliquot to soak the sorbent for 1 minute before drawing it through. This enhances the desorption of the analyte.
-
Follow with two 5 mL aliquots of dichloromethane to ensure complete elution of the high-molecular-weight phthalate.
-
-
Concentration:
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen at 35-40°C.
-
The extract is now ready for GC-MS or LC-MS analysis.
-
Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow for the Solid-Phase Extraction of DIDP from water samples.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique for extracting nonpolar compounds from aqueous matrices. Dichloromethane is a common and effective solvent for this purpose, though care must be taken due to its volatility and potential for emulsion formation.
Protocol: LLE of DIDP from Water
This protocol is based on the principles outlined in EPA Method 3510C.[14][15][16]
Materials:
-
1 L separatory funnel with a PTFE stopcock
-
Dichloromethane (pesticide grade)
-
Sodium sulfate (anhydrous, baked at 400°C for 4 hours)
-
Kuderna-Danish (K-D) concentrator assembly
-
Glass wool
-
Glassware (scrupulously cleaned)
Procedure:
-
Sample Preparation:
-
Measure 1 L of the water sample and transfer it to the separatory funnel.
-
Check the pH of the sample and adjust to neutral (pH 7) if necessary.
-
-
First Extraction:
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate for at least 10 minutes. If an emulsion forms, it can sometimes be broken by gentle swirling or the addition of a small amount of sodium chloride.
-
-
Subsequent Extractions:
-
Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts. Multiple extractions are necessary to ensure a high recovery of the analyte.[15]
-
-
Drying the Extract:
-
Prepare a drying column by plugging a chromatography column with glass wool and adding about 2 cm of anhydrous sodium sulfate.
-
Pass the combined extract through the sodium sulfate column to remove residual water.
-
-
Concentration:
-
Transfer the dried extract to a K-D concentrator.
-
Concentrate the extract to approximately 5 mL on a water bath (80-90°C).
-
Further concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for analysis.
-
Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow for the Liquid-Liquid Extraction of DIDP from water samples.
Solid-Phase Microextraction (SPME)
SPME is a micro-extraction technique that uses a fiber coated with a stationary phase to adsorb analytes from a sample. For a nonpolar, high-molecular-weight compound like DIDP, a polydimethylsiloxane (PDMS) fiber is a suitable choice.
Protocol: SPME of DIDP from Water
Materials:
-
SPME fiber assembly (e.g., 100 µm PDMS)
-
SPME holder
-
Autosampler vials with septa
-
Stir plate and stir bars
-
GC-MS system
Procedure:
-
Fiber Conditioning:
-
Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC inlet at a high temperature (e.g., 250°C) for a specified time to remove any contaminants.
-
-
Sample Preparation:
-
Place 10 mL of the water sample into an autosampler vial.
-
Add a small stir bar.
-
For enhanced extraction efficiency, the sample can be heated (e.g., to 60-80°C) and salt (e.g., NaCl) can be added to increase the ionic strength of the solution, which can promote the transfer of neutral analytes to the fiber.[10][17]
-
-
Extraction:
-
Place the vial in a heating block on a stir plate.
-
Expose the SPME fiber to the headspace above the sample or directly immerse it in the sample. For semi-volatile compounds like DIDP, direct immersion is often preferred.
-
Extract for a predetermined time (e.g., 30-60 minutes) with constant stirring. The optimal extraction time and temperature should be determined experimentally.
-
-
Desorption and Analysis:
-
After extraction, retract the fiber into the needle.
-
Insert the needle into the heated inlet of the GC-MS (e.g., at 250-280°C).
-
Expose the fiber to desorb the trapped analytes onto the GC column for a specified time (e.g., 2-5 minutes).
-
The GC-MS analysis is then initiated.
-
Workflow for Solid-Phase Microextraction (SPME)
Caption: Workflow for the Solid-Phase Microextraction of DIDP from water samples.
Concluding Remarks
The selection of a sample preparation technique for DIDP in water samples depends on various factors, including the required detection limits, sample throughput, available instrumentation, and the cost per sample. For high-throughput laboratories, automated SPE offers excellent performance with reduced manual labor. LLE, while classic and effective, is more resource-intensive. SPME provides a rapid, solvent-free alternative that is particularly well-suited for screening and lower sample volumes.
Regardless of the chosen method, meticulous attention to detail is crucial to avoid contamination, as phthalates are ubiquitous in the laboratory environment. The use of high-purity solvents and reagents, along with rigorous cleaning of all glassware and equipment, is essential for obtaining accurate and reliable results. The protocols provided herein, grounded in established methodologies and scientific principles, offer a robust starting point for the successful analysis of DIDP in challenging aqueous matrices.
References
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MDPI. (2021). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. Molecules, 26(21), 6423. Retrieved from [Link]
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ResearchGate. (2021). Multivariate analysis for HS-SPME optimization of phthalates target analysis in food packaging. Retrieved from [Link]
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Shimadzu. (2022). Using GCMS to Determine the Phthalate Content in E-liquid. Application News No. GCMS-407. Retrieved from [Link]
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ResearchGate. (2018). For extraction recoveries, 20 to 40% is accepted? For a liquid-liquid extraction?. Retrieved from [Link]
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Waters. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Retrieved from [Link]
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ResearchGate. (2002). Development of a solid-phase microextraction method for the determination of phthalic acid esters in water. Journal of Chromatography A, 963(1-2), 135-142. Retrieved from [Link]
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Agilent Technologies. (2021). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Application Note. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Retrieved from [Link]
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MDPI. (2021). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Molecules, 26(18), 5488. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 7.7: Liquid-Liquid Extractions. Retrieved from [Link]
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MDPI. (2021). Comparison of Two Extraction Procedures, SPE and DLLME, for Determining Plasticizer Residues in Hot Drinks at Vending Machines. Processes, 9(9), 1588. Retrieved from [Link]
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ADDI. (2022). Multiple headspace solid-phase microextraction (MHS-SPME) methodology applied to the determination of volatile metabolites of pl. Retrieved from [Link]
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OIV. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles. PubMed. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Measurement of Drinking Water Contaminants by Solid Phase Microextraction (SPME) Initially Quantified in Source Water Samples by the USGS. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Development of a HS-SPME-GC-MS method for the analysis of phthalates in glycerin and liquid paraffin: application to safety evaluation of cosmetic packagings. PubMed. Retrieved from [Link]
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Indoor Air. (2002). LC/MS method to determine plasticizers in indoor dust. 12(2), 115-121. Retrieved from [Link]
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Waters. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]
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MDPI. (2022). New Materials for Thin-Film Solid-Phase Microextraction (TF-SPME) and Their Use for Isolation and Preconcentration of Selected Compounds from Aqueous, Biological and Food Matrices. Molecules, 27(15), 4991. Retrieved from [Link]
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Chromatography Online. (2015). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. Retrieved from [Link]
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U.S. EPA. (n.d.). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. Retrieved from [Link]
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ResearchGate. (2022). Multivariate optimization of a solid-phase microextraction method for the analysis of phthalate esters in environmental waters. Retrieved from [Link]
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Application Note: UHPLC-UV Detection for Phthalate Analysis in Drinking Water
Introduction: The Ubiquitous Challenge of Phthalate Monitoring
Phthalates, or phthalate esters, are synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1][2][3] Their extensive use in consumer products, packaging, and even water distribution infrastructure like PVC pipes leads to their ubiquitous presence in the environment.[3][4] Because phthalates are not chemically bound to the polymer matrix, they can leach into the environment, contaminating food, air, and drinking water sources.[3][5][6]
The U.S. Environmental Protection Agency (EPA) has identified several phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), as potential endocrine disruptors and carcinogens, raising significant public health concerns.[7][8] Consequently, regulatory bodies worldwide have established maximum admissible concentrations for certain phthalates in drinking water.[9][10] This necessitates sensitive, reliable, and efficient analytical methods for their routine monitoring.
While gas chromatography-mass spectrometry (GC-MS) is a traditional and powerful technique for phthalate analysis, Ultra-High-Performance Liquid Chromatography with Ultraviolet (UHPLC-UV) detection offers a compelling alternative.[9][11][12] UHPLC provides rapid separation with high resolution and reduced solvent consumption.[1][13] UV detection, while less selective than mass spectrometry, is robust, cost-effective, and sufficiently sensitive for monitoring regulated phthalates, which possess a chromophore (the benzene ring) that absorbs UV light.[6] This application note provides a detailed protocol for the determination of common phthalates in drinking water using solid-phase extraction (SPE) for sample preconcentration followed by UHPLC-UV analysis.
Principle of the Method: A Synergistic Approach
This method employs a two-stage process: sample concentration via Solid-Phase Extraction (SPE) and subsequent analysis by reversed-phase UHPLC with UV detection.
-
Solid-Phase Extraction (SPE): Due to the typically low concentrations (ng/L to µg/L) of phthalates in water, a preconcentration step is essential.[9] SPE is a highly efficient technique for this purpose.[9][14] A C18 sorbent is commonly used, where the nonpolar stationary phase effectively retains the relatively nonpolar phthalate molecules from the polar water matrix.[14] Interfering polar compounds are washed away, and the retained phthalates are then eluted with a small volume of an organic solvent, achieving a significant concentration factor.[15]
-
UHPLC Separation: The separation is based on reversed-phase chromatography. A C18 column, packed with sub-2 µm particles, provides the stationary phase. The phthalates in the concentrated extract are separated based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol.[6] Phthalates with higher hydrophobicity (longer alkyl chains) interact more strongly with the stationary phase and thus have longer retention times.
-
UV Detection: The aromatic ring common to all phthalate esters exhibits strong UV absorbance.[6] A UV detector set at a wavelength where most phthalates show significant absorbance, typically around 225-230 nm, is used for quantification.[6][16][17] The absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification based on calibration curves generated from standards.
Experimental Protocol
Materials and Reagents
-
Reagents: HPLC-grade methanol, acetonitrile, and water. Phthalate analytical standards (e.g., Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP)).
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL). The choice of C18 has been shown to have the best extraction performance for a range of phthalates.[14]
-
Glassware: Use glass containers for all sample collection and preparation steps to avoid phthalate contamination from plastic labware. Clean all glassware meticulously.
-
Syringe Filters: 0.22 µm PTFE filters.
Preparation of Standards
-
Primary Stock Solution (1000 mg/L): Accurately weigh and dissolve 100 mg of each phthalate standard in 100 mL of methanol in separate volumetric flasks.
-
Mixed Intermediate Stock Solution (10 mg/L): Pipette 1 mL of each primary stock solution into a 100 mL volumetric flask and bring to volume with methanol.
-
Working Calibration Standards (e.g., 10, 50, 100, 500, 1000 µg/L): Prepare a series of calibration standards by serially diluting the mixed intermediate stock solution with a methanol/water mixture (e.g., 80:20 v/v) to approximate the mobile phase composition.[12]
Sample Preparation: Solid-Phase Extraction (SPE)
The SPE process is critical for isolating and concentrating the analytes from the water matrix.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry. This step activates the C18 functional groups.
-
Sample Loading: Pass 500 mL of the drinking water sample through the conditioned cartridge at a slow, steady flow rate (approx. 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any retained polar impurities.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.
-
Elution: Elute the retained phthalates by passing 5 mL of acetonitrile through the cartridge into a clean glass tube. This small elution volume achieves the preconcentration.
-
Final Preparation: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 methanol/water). Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
UHPLC-UV Instrumental Conditions
The following conditions are a robust starting point and may be optimized for specific instruments and target analyte lists.
| Parameter | Condition |
| Instrument | Any suitable UHPLC system with a UV/Vis or PDA detector |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-1 min: 50% B; 1-8 min: 50% to 95% B; 8-10 min: 95% B; 10.1-12 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 228 nm[12][17] |
Causality Behind Choices:
-
C18 Column: Provides excellent hydrophobic selectivity for separating phthalates based on their alkyl chain length.
-
Acetonitrile: A common reversed-phase organic solvent offering good elution strength and low UV cutoff.
-
Gradient Elution: Necessary to resolve both the more polar, early-eluting phthalates (like DMP) and the more nonpolar, late-eluting phthalates (like DEHP) within a reasonable runtime.[6]
-
40 °C Column Temperature: Improves peak shape and reduces viscosity, leading to lower backpressure.
-
228 nm Wavelength: Represents a good compromise for detecting a wide range of phthalates, as it corresponds to a common absorbance maximum for the benzene ring structure.[12][17]
Data Analysis and Quality Control
Quantification
Create a calibration curve by plotting the peak area of each phthalate against its concentration for the prepared working standards. Perform a linear regression to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.995 for a valid calibration. The concentration of phthalates in the water sample is then calculated using this equation.
Method Validation and Performance
A robust analytical method requires thorough validation to ensure its reliability.
| Parameter | Typical Performance | Justification |
| Linearity | 0.995 < R² | Demonstrates a direct proportional relationship between concentration and response. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | The lowest concentration that can be reliably distinguished from the baseline. |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/L | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | Measures the closeness of repeated measurements; should be evaluated at different concentrations.[18][19] |
| Accuracy/Recovery (%) | 85 - 115% | Assesses the agreement between the measured value and the true value, typically determined by analyzing spiked samples.[18] |
Method performance data is indicative and should be established for each specific laboratory setup.
Visualizing the Workflow
The entire analytical process, from sample collection to data output, can be visualized as a sequential workflow.
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Application Note: Methodologies for the Extraction of Diisodecyl Phthalate (DIDP) from Polymer Matrices
Introduction and Strategic Importance
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester extensively used as a primary plasticizer in a variety of polymer applications, most notably in polyvinyl chloride (PVC).[1][2] Its function is to impart flexibility, durability, and longevity to otherwise rigid materials, making it a key component in products ranging from wire and cable insulation to automotive interiors, flooring, and certain consumer goods.[1] DIDP exists as a complex mixture of isomers, which adds a layer of complexity to its analysis.[3][4]
The accurate quantification of DIDP in polymer matrices is a critical task driven by several factors:
-
Regulatory Compliance: Global regulatory bodies have placed restrictions on the use of certain phthalates, including DIDP, in specific applications like children's toys and medical devices due to potential health concerns as an endocrine disruptor.[2][5][6]
-
Quality Control: Manufacturers must ensure that the concentration of DIDP meets the formulation specifications required for the desired physical properties of the final product.
-
Safety and Leachability Studies: In the pharmaceutical and medical device industries, assessing the potential for DIDP to leach from packaging or device components into drugs or biological systems is a crucial safety evaluation.
However, extracting DIDP efficiently and reproducibly presents significant analytical challenges. Its high molecular weight, low volatility, and strong non-covalent interactions within the dense, cross-linked polymer structure make it resistant to simple solvent washing.[7] The selection of an appropriate extraction strategy is therefore paramount and must be tailored to the specific polymer matrix and the analytical objective. This guide provides a detailed overview of the governing principles and step-by-step protocols for several field-proven extraction methodologies.
Foundational Principles for Effective Extraction
The successful extraction of DIDP from a polymer is governed by the interplay of solvent-solute interactions, sample morphology, and energy input. The overarching goal is to disrupt the equilibrium holding the DIDP within the polymer matrix and facilitate its mass transfer into a liquid solvent phase.
2.1 The Critical Role of Solvent Selection
The choice of solvent is the single most important factor determining extraction efficiency. The principle of "like dissolves like" is the guiding tenet. The Hildebrand solubility parameter can serve as a useful theoretical framework for predicting a suitable solvent.[8][9]
-
For Matrix Dissolution: In cases like PVC, a highly effective approach is to dissolve the entire polymer matrix. Tetrahydrofuran (THF) is the premier solvent for this purpose, as it effectively solvates the PVC chains, ensuring the complete liberation of entrapped DIDP.[5][10]
-
For Analyte Solubilization: For methods that do not dissolve the polymer, the solvent must efficiently solubilize DIDP while also having the ability to penetrate the polymer structure. Common solvents and their efficacy include:
2.2 The Necessity of Sample Preparation
The rate and completeness of extraction are directly proportional to the surface area of the sample exposed to the solvent. It is imperative to physically reduce the size of the polymer sample before extraction.
-
Methodologies: Cryo-milling, cutting the sample into small pieces (< 2 mm), or shaving the material into a fine powder are all effective techniques.[12][13] This mechanical step drastically shortens the diffusion path length for the DIDP molecules to travel from the polymer's interior to the solvent interface.
Validated Extraction Protocols and Methodologies
Four principal methods are employed for DIDP extraction, each with distinct advantages and operational considerations. The choice of method depends on factors such as the polymer type, required throughput, available equipment, and the level of accuracy needed.
Protocol 1: Dissolution-Precipitation
This method is the gold standard for intractable matrices like PVC, as it ensures the complete release of the analyte. It forms the basis of regulatory methods such as the U.S. Consumer Product Safety Commission's CPSC-CH-C1001-09.3.[10][14]
Causality: By completely dissolving the polymer in THF, all DIDP molecules are liberated into the solution. The subsequent addition of a non-solvent (or anti-solvent) like hexane, in which the polymer has very low solubility, causes the PVC chains to rapidly precipitate. The smaller DIDP molecules remain dissolved in the solvent mixture, allowing for their separation from the bulk polymer by filtration or centrifugation.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 50 mg of the finely cut or ground polymer sample into a glass vial.[10]
-
Dissolution: Add 5 mL of high-purity THF to the vial.[10]
-
Agitation: Seal the vial and agitate vigorously using a vortex mixer or shaker for a minimum of 30 minutes. Gentle heating or sonication can be used to expedite this process.[10] Visually inspect to ensure complete dissolution of the polymer. If not fully dissolved, continue agitation for up to 2 hours.[10]
-
Precipitation: Add 10 mL of hexane to the solution to precipitate the PVC polymer.[10]
-
Equilibration: Shake the mixture and allow it to stand for at least 10 minutes to ensure complete precipitation and settling of the polymer.[10]
-
Separation: Carefully filter the supernatant through a 0.45 µm PTFE syringe filter or centrifuge the vial and collect the supernatant.
-
Analysis: The resulting filtrate, containing the extracted DIDP, is now ready for dilution and analysis by GC-MS or HPLC.
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
UAE is a rapid and efficient alternative to traditional methods, leveraging the energy of acoustic cavitation to enhance mass transfer. It is recognized by the EPA in Method 3550C.[15][16][17]
Causality: The application of high-frequency ultrasound (>20 kHz) to the solvent creates and collapses microscopic cavitation bubbles.[18] This process generates intense, localized shockwaves and microjets at the polymer surface, creating micro-fractures and accelerating the penetration of solvent into the matrix. This physical disruption, combined with enhanced diffusion from localized heating, significantly speeds up the extraction process.[19]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 1 g of the finely cut polymer sample into a glass extraction vessel.
-
Solvent Addition: Add 30 mL of a suitable extraction solvent (e.g., a 1:1 mixture of acetone and hexane).
-
Sonication: Place the vessel in an ultrasonic bath or use a probe sonicator. Sonicate for 20-30 minutes.
-
Trustworthiness Check: The temperature of the ultrasonic bath should be monitored. If it exceeds 50°C, the sonication should be paused to prevent potential loss of semi-volatile analytes or degradation.
-
-
Extraction Cycle: This method's efficiency is improved by performing multiple extractions. After the first sonication, decant the solvent. Add a fresh 30 mL aliquot of solvent and repeat the sonication process two more times.[15]
-
Extract Pooling: Combine the solvent extracts from all three cycles.
-
Concentration & Analysis: Concentrate the pooled extract to a final volume of 1-5 mL using a gentle stream of nitrogen. The sample is then ready for analysis.
Protocol 3: Soxhlet Extraction
Soxhlet extraction is a classic, exhaustive technique often used as a benchmark for its robustness and high recovery rates.[5] It is referenced in many standard methods for its reliability.[3]
Causality: The method relies on the continuous washing of the sample with freshly distilled, warm solvent. The sample is held in a porous thimble, and solvent from a heated flask vaporizes, condenses above the sample, and drips down, filling the thimble. Once the thimble is full, the solvent automatically siphons back into the flask. This cycle repeats, ensuring that the sample is always exposed to a fresh solvent with a zero concentration of the analyte, thereby maintaining the maximum concentration gradient and driving the extraction to completion.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 1-3 g of the finely cut polymer sample and place it into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of a Soxhlet extractor. Add 200-250 mL of a suitable solvent (e.g., dichloromethane or toluene) and a few boiling chips to the distillation flask below.
-
Extraction: Heat the flask to a gentle boil. Allow the extraction to proceed for a minimum of 6-12 hours. The siphoning rate should be approximately 4-6 cycles per hour.
-
Concentration: After extraction, allow the apparatus to cool. Remove the distillation flask and concentrate the extract to a final volume of 5-10 mL using a rotary evaporator.
-
Solvent Exchange & Analysis: If necessary, the solvent can be exchanged to one more compatible with the analytical instrument. The concentrated extract is then ready for analysis.
Comparative Analysis of Extraction Methodologies
The selection of an optimal method requires a trade-off between speed, solvent consumption, automation, and extraction efficiency.
| Feature | Dissolution-Precipitation | Ultrasonic-Assisted Extraction (UAE) | Soxhlet Extraction | Pressurized Liquid Extraction (PLE/ASE) |
| Principle | Complete matrix dissolution followed by polymer precipitation. | Acoustic cavitation enhances solvent penetration and mass transfer. | Continuous extraction with fresh, refluxing solvent. | Extraction with solvents at elevated temperature and pressure. |
| Extraction Time | 0.5 - 2 hours | 1 - 1.5 hours | 6 - 24 hours | 15 - 30 minutes |
| Solvent Volume | Low (~15 mL/sample) | Moderate (~90 mL/sample) | High (200-300 mL/sample) | Very Low (~20 mL/sample) |
| Typical Recovery | Very High (>95%) | Good to High (>80%)[5] | Very High (>95%) | Very High (>95%) |
| Automation | Partial to Full | Manual (batch processing) | Manual (batch processing) | Fully Automated |
| Advantages | Ensures complete analyte release from intractable matrices (PVC).[5] | Fast, simple, good for batch processing.[5] | Robust, exhaustive, widely accepted reference method. | Extremely fast, lowest solvent use, high throughput.[1] |
| Disadvantages | Limited to polymers with a known good solvent. | Recoveries can be matrix-dependent; potential for analyte degradation from heat. | Very slow, high solvent consumption, labor-intensive.[5] | High initial equipment cost. |
Workflow Visualizations
The following diagrams illustrate the operational flow for the Dissolution-Precipitation and Ultrasonic-Assisted Extraction methods.
Caption: Workflow for the Dissolution-Precipitation Method.
Caption: Workflow for Ultrasonic-Assisted Extraction (UAE).
Post-Extraction and Analytical Considerations
Following extraction, the resulting solution contains the target analyte (DIDP) but may also include co-extracted matrix components such as oligomers, other additives, and residual monomers.
-
Extract Clean-up: While the dissolution-precipitation method provides a relatively clean extract, other methods may require a clean-up step. This can be as simple as filtration or may involve solid-phase extraction (SPE) to remove interferences that could contaminate the analytical instrument or affect quantification.[12][13]
-
Final Analysis: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most common technique for the quantification of DIDP.[1][10][11] However, due to the isomeric complexity of DIDP and its frequent co-elution with Diisononyl Phthalate (DINP), High-Performance Liquid Chromatography (HPLC) with UV or MS detection may offer superior resolution and is a valuable alternative.[20]
References
-
Nhlapo, N., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. ACG Publications. Available at: [Link]
-
Huang, L., et al. (2012). Determination of the Banned Phthalates in PVC Plastic of Toys by the Soxhlet Extraction-Gas Chromatography/Mass Spectrometry Method. International Journal of Chemistry. Available at: [Link]
-
Jaworek, K., & Czaplicka, M. (2013). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. Polímeros. Available at: [Link]
-
Net, S., et al. (2021). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. Toxics. Available at: [Link]
-
Wang, J., et al. (2015). Simultaneous Determination of Phthalate Plasticizers in PVC Packaging Materials Using Homogeneous-Ultrasonic Extraction-GC-MS Assisted with Continuous Wavelet Transform. Food Analytical Methods. Available at: [Link]
-
GERSTEL, Inc. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Application Note. Available at: [Link]
-
Jaworek, K., & Czaplicka, M. (2013). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 3550C: Ultrasonic Extraction. SW-846. Available at: [Link]
-
Huang, L., et al. (2012). Determination of the Banned Phthalates in PVC Plastic of Toys by the Soxhlet Extraction-Gas Chromatography/Mass Spectrometry Method. ccsenet.org. Available at: [Link]
-
Lim, J., et al. (2021). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
U.S. Consumer Product Safety Commission. (2010). Test Method: CPSC-CH-C1001-09.3 Standard Operating Procedure for Determination of Phthalates. CPSC. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3550C: Ultrasonic Extraction. EPA.gov. Available at: [Link]
- Kuldiloke, J. (1999). Process for purifying polymers using ultrasonic extraction. Google Patents.
-
Nhlapo, N., et al. (2018). Validation of ultrasonic extraction method for the quantification of phthalates in poly (vinyl chloride) and polypropylene matrices at low concentrations by gas-chromatography time of flight mass spectrometry (GC-TOFMS). ResearchGate. Available at: [Link]
-
Marwa, A. R., et al. (2016). The Most Recent Hazards Of Phthalates That Threaten Food Safety And Human Health. ResearchGate. Available at: [Link]
-
Fitzpatrick, L. J., & Dean, J. R. (2002). Extraction solvent selection in environmental analysis. Analytical Chemistry. Available at: [Link]
-
Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Hydrometal. Available at: [Link]
-
EUROLAB. (n.d.). EPA 3550C Ultrasonic Process, Standard Test for Extraction Solvent of Sample Matrix. EUROLAB. Available at: [Link]
-
Radke, E. G., et al. (2021). Phthalates and Their Impacts on Human Health. Toxics. Available at: [Link]
-
Xiong, H., et al. (2023). Ultrasonic assisted extraction of polyphenols from bayberry by deep eutectic supramolecular polymer and its application in bio-active film. Ultrasonics Sonochemistry. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Recovery of Diisodecyl Phthalate (DIDP) in Analytical Methods
Welcome to the technical support center for the analysis of Diisodecyl phthalate (DIDP). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of DIDP in their analytical methods. As a high-molecular-weight phthalate, DIDP presents unique analytical hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve accurate, reproducible results.
Introduction: The Challenge of DIDP Analysis
Diisodecyl phthalate (DIDP) is a complex mixture of isomers used as a plasticizer in a wide range of polymeric materials. Its high molecular weight, lipophilicity, and isomeric complexity pose significant challenges for accurate quantification. Poor recovery is a frequent issue, often stemming from a combination of factors including sample preparation inefficiencies, analyte adsorption, and matrix effects. This guide will dissect these issues and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My DIDP recovery is consistently low across different sample types. What are the most likely causes?
Low recovery of DIDP is a common problem and can often be attributed to one or more of the following factors:
-
Adsorption to Surfaces: DIDP, being a large and non-polar molecule, has a high affinity for surfaces. It can adsorb to glassware, plasticware (especially problematic), and components of your analytical instrument (e.g., GC inlet liner, HPLC tubing).[1]
-
Inefficient Extraction: The choice of extraction solvent and technique is critical. DIDP's physicochemical properties may render it poorly soluble in certain solvents or difficult to extract from complex matrices.
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of DIDP in the mass spectrometer source, leading to ion suppression and consequently, lower measured concentrations.[2][3]
-
Analyte Loss During Sample Evaporation: If your sample preparation involves an evaporation step to concentrate the extract, the relatively high boiling point of DIDP can still lead to losses if the conditions are not carefully controlled.
-
Contamination Issues: While seemingly counterintuitive to low recovery, high background levels of DIDP from environmental contamination can complicate accurate quantification, especially at low concentrations.[4][5] This can lead to subtraction errors that manifest as poor recovery of spiked samples.
Q2: I am using Gas Chromatography-Mass Spectrometry (GC-MS) for DIDP analysis and see a broad, unresolved "hump" of peaks. How can I improve this?
This is a classic challenge with high-molecular-weight phthalates like DIDP and Diisononyl phthalate (DINP). The commercial DIDP is a mixture of many isomers, which often co-elute on standard GC columns, resulting in a complex chromatographic profile.[6][7]
-
Chromatographic Optimization:
-
Column Selection: While a standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) column is commonly used, consider a column with a different selectivity, such as a mid-polarity column (e.g., Rtx-440), which may improve isomer separation.[8]
-
Temperature Program: Employ a slow oven temperature ramp rate, particularly during the elution window of DIDP, to enhance resolution between isomers.
-
-
Mass Spectrometry Considerations:
-
Selected Ion Monitoring (SIM): Instead of full scan mode, use SIM mode to monitor for characteristic ions of DIDP. While m/z 149 is a common fragment for many phthalates, for DIDP, higher mass ions such as m/z 307 can provide better selectivity.[7]
-
Alternative Ionization Techniques: For enhanced sensitivity and specificity, consider Gas Chromatography with Atmospheric Pressure Chemical Ionization (GC-APCI-MS). This "soft" ionization technique often yields the molecular ion as the base peak, simplifying the mass spectrum and improving quantification in complex matrices.[6]
-
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for DIDP analysis? What are the advantages?
Yes, HPLC is a viable and often advantageous technique for DIDP analysis.
-
Advantages of HPLC:
-
Improved Resolution: Reversed-phase HPLC, particularly with C8 or C18 columns and gradient elution, can offer better resolution of DIDP isomers compared to GC.[9]
-
Reduced Thermal Degradation: HPLC operates at or near ambient temperature, eliminating the risk of thermal degradation of the analyte that can occur in a hot GC inlet.
-
Direct Injection of Diluted Extracts: For some cleaner sample matrices, direct injection after minimal sample preparation may be possible, reducing the potential for analyte loss during extensive cleanup steps.
-
-
Considerations for HPLC Method Development:
-
Mobile Phase: A gradient of water with an organic modifier like acetonitrile or methanol is typically used.
-
Detector: A UV detector is commonly employed, with detection typically around 228-230 nm.[10][11] For higher sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is recommended.
-
Troubleshooting Guide: A Systematic Approach to Improving DIDP Recovery
This section provides a structured approach to diagnosing and resolving poor DIDP recovery.
Step 1: Evaluate and Mitigate Contamination
Before troubleshooting recovery, it is imperative to ensure that your analytical system and laboratory environment are not contributing to the problem through background contamination.
Protocol for Minimizing Phthalate Contamination:
-
Glassware and Labware:
-
Strictly avoid the use of plastic containers, pipette tips, and other plastic labware wherever possible.[5]
-
Use glassware that has been thoroughly cleaned. A recommended procedure is to wash with a laboratory-grade detergent, rinse with deionized water, followed by a solvent rinse (e.g., acetone or hexane), and then bake in a muffle furnace at a high temperature (e.g., 250 °C) for several hours.
-
-
Solvents and Reagents:
-
Use high-purity, "phthalate-free" or "distilled-in-glass" grade solvents.
-
Always run a "solvent blank" through your entire analytical method to check for contamination from solvents and reagents.[4]
-
-
Analytical Instrument:
-
Regularly clean the GC inlet and MS ion source.
-
Use high-temperature, low-bleed septa and O-rings.
-
Condition the GC column according to the manufacturer's instructions to remove any contaminants.
-
Step 2: Optimize Sample Preparation and Extraction
The sample preparation stage is often the most significant source of analyte loss.
Workflow for Diagnosing and Optimizing Sample Preparation:
Caption: Troubleshooting workflow for DIDP sample preparation.
Recommended Extraction Techniques:
-
For Solid Samples (e.g., polymers, soil):
-
Ultrasonic Extraction: This is a widely used and effective method. A 1:1 mixture of methylene chloride and acetone is often a good starting point.[1]
-
Soxhlet Extraction: While time-consuming, Soxhlet extraction can be very efficient. Toluene has shown good recoveries for phthalates from various matrices.[12]
-
-
For Liquid Samples (e.g., water, beverages):
-
Solid-Phase Extraction (SPE): SPE with a C18 or polymeric sorbent can be effective for extracting and concentrating DIDP from aqueous samples.
-
Dispersive Liquid-Liquid Microextraction (DLLME): This technique uses a small amount of extraction solvent dispersed in the sample, offering high enrichment factors and reduced solvent consumption.[13][14]
-
Experimental Protocol: Ultrasonic Extraction of DIDP from a Polymer Matrix
-
Sample Preparation: Accurately weigh approximately 0.5 g of the finely ground polymer sample into a glass centrifuge tube.
-
Spiking (for recovery checks): If determining recovery, spike the sample with a known amount of a DIDP standard solution.
-
Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of methylene chloride and acetone.
-
Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.
-
Extract Collection: Carefully decant the supernatant into a clean glass vial.
-
Repeat Extraction: Repeat steps 3-6 two more times, combining the extracts.
-
Concentration: Concentrate the combined extracts to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS or HPLC analysis.
Step 3: Address Adsorption and Matrix Effects
Even with an efficient extraction, DIDP can be lost in the analytical system or its signal can be suppressed by the matrix.
Strategies to Mitigate Adsorption and Matrix Effects:
| Strategy | Description | Rationale |
| Use of an Internal Standard | Add an isotope-labeled internal standard (e.g., DIDP-d4) to the sample before extraction. | The internal standard will behave similarly to the native analyte, compensating for losses during sample preparation and for signal suppression/enhancement in the MS source. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is free of DIDP. | This helps to mimic the matrix effects seen in the actual samples, leading to more accurate quantification.[15] |
| Inert Flow Path | Use deactivated GC inlet liners and columns. For HPLC, consider PEEK tubing and fittings in areas where adsorption is suspected. | An inert flow path minimizes active sites where DIDP can adsorb, improving peak shape and recovery. |
| Sample Dilution | Dilute the final extract with the initial mobile phase (for HPLC) or solvent (for GC). | This can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte signal. |
Workflow for Implementing Corrective Measures:
Caption: Systematic approach to correcting for analytical interferences.
By systematically addressing potential sources of contamination, optimizing your sample preparation protocol, and implementing strategies to mitigate adsorption and matrix effects, you can significantly improve the recovery and reproducibility of your DIDP analysis.
References
- Thermo Fisher Scientific. (n.d.). Determination of Phthalates in Drinking Water by UHPLC with UV Detection.
- Serrano, S. E., & de la Guardia, M. (2021).
- U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- European Commission, Joint Research Centre. (2007). Methods for the determination of phthalates in food.
- Waters Corporation. (n.d.). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS.
- Russo, M. V., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Molecules, 28(22), 7628.
- Saarinen, L., et al. (2007). Determination of phthalates–effects of extraction parameters on recovery. Proceedings of Clima 2007 WellBeing Indoors.
- Agilent Technologies. (n.d.). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution.
- Patel, D. (2014). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship.
- Kumar, A., et al. (2022). Remediation of phthalate acid esters from contaminated environment—Insights on the bioremedial approaches and future perspectives. Chemosphere, 287, 132173.
-
National Center for Biotechnology Information. (n.d.). Diisodecyl Phthalate. PubChem. Retrieved from [Link]
- GERSTEL, Inc. (2013).
- Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas.
- Giampà, M., et al. (2022). Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. Foods, 11(9), 1321.
- Jaworek, K., et al. (2014). Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. Polímeros, 24(1), 23-29.
- Zhang, Y., et al. (2021). Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. Journal of Analytical Methods in Chemistry, 2021, 6698943.
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
- Park, J. H., et al. (2011). Estimated exposure to phthalates in cosmetics and risk assessment. Journal of toxicology and environmental health. Part A, 74(22-24), 1531–1545.
- Jaworek, K., et al. (2014). Determination of phthalates in polymer materials - comparison of GC/MS and GC/ECD methods. Polímeros, 24(1).
- Galiș, A. M., et al. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols.
- Simoneau, C., et al. (2002). Effect of the nature and concentration of phthalates on their migration from PVC materials under dynamic simulated conditions of use. Food Additives and Contaminants, 19(6), 597-606.
- Brossa, L., et al. (2003). Analysis of phthalate esters contamination in drinking water samples.
- Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub.
- Wang, Y., et al. (2023). Extraction and determination methods of phthalates.
- Singh, S., & Srivastava, A. (2009). Biodegradation of diisodecyl phthalate (DIDP) by Bacillus sp. SB-007.
- Al-Asadi, A., & El-Aneed, A. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples.
- Russo, M. V., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Molecules, 28(22), 7628.
- Agilent Technologies. (2018). Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD.
- Chromatography Today. (2016, November 24).
- Singh, S., & Srivastava, A. (2009). Biodegradation of Diisodecyl Phthalate (DIDP) by Bacillus Sp. SB-007.
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Validation & Comparative
A Comparative Guide to the Leaching of DIDP from PVC Versus Other Phthalates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Plasticizers in PVC and the Imperative of Leaching Assessment
Polyvinyl chloride (PVC) is a ubiquitous polymer in the medical and pharmaceutical fields, prized for its durability, versatility, and cost-effectiveness. However, in its rigid form, PVC is often unsuitable for applications requiring flexibility, such as intravenous (IV) tubing, blood bags, and other medical devices. To impart this necessary flexibility, plasticizers are incorporated into the PVC matrix. Among the most common class of plasticizers are phthalates, which are diesters of phthalic acid.[1]
Phthalates are not chemically bound to the PVC polymer chains, making them susceptible to leaching into contacting fluids over time.[1] This migration of plasticizers is a critical concern for researchers and drug development professionals, as leached substances can potentially contaminate pharmaceutical formulations, impact the stability of therapeutic agents, and pose toxicological risks to patients.
This guide provides a comparative analysis of the leaching characteristics of Diisodecyl phthalate (DIDP), a high-molecular-weight (HMW) phthalate, against other commonly used phthalates, such as the low-molecular-weight (LMW) Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), as well as the HMW Diisononyl phthalate (DINP). We will delve into the scientific principles governing leaching, present comparative data, and provide standardized methodologies for assessing plasticizer migration.
The Science of Phthalate Leaching from a PVC Matrix
The migration of phthalates from PVC is a complex process governed by several physicochemical factors. The primary mechanism is diffusion, where the plasticizer molecules move from an area of high concentration (the PVC matrix) to an area of low concentration (the contacting liquid). The rate and extent of this migration are influenced by:
-
Molecular Weight and Structure of the Phthalate: Higher molecular weight phthalates, such as DIDP and DINP, have larger molecular sizes and exhibit lower mobility within the polymer matrix compared to LMW phthalates like DEHP. This steric hindrance results in significantly lower diffusion and, consequently, reduced leaching.[1]
-
Temperature: Elevated temperatures increase the kinetic energy of both the polymer chains and the plasticizer molecules, leading to a more flexible polymer structure and increased diffusion rates of the plasticizer.[2][3]
-
Contact Time: The duration of contact between the PVC material and the liquid directly correlates with the amount of leached phthalate. Longer exposure times allow for greater diffusion to occur.[2]
-
Nature of the Contacting Liquid (Simulant): The polarity and lipophilicity of the contacting fluid play a crucial role. Phthalates, being lipophilic, tend to leach more readily into fatty or non-polar liquids.[4] This is of particular relevance for lipid-based drug formulations.
-
Agitation: Mechanical stress and agitation can accelerate the leaching process by continuously removing the layer of liquid at the polymer-liquid interface that is saturated with the leached phthalate, thereby maintaining a high concentration gradient.[5]
Experimental Assessment of Phthalate Leaching
To quantify and compare the leaching of different phthalates, standardized experimental protocols are essential. The following is a representative methodology for a comparative leaching study.
Experimental Protocol: Comparative Phthalate Leaching from PVC Tubing
1. Materials and Reagents:
- PVC tubing samples plasticized with DIDP, DEHP, DBP, and DINP, respectively.
- Food Simulants:
- Distilled water (for aqueous solutions)
- 10% ethanol solution (for alcoholic solutions)
- 50% ethanol solution (for more concentrated alcoholic or lipophilic solutions)
- n-heptane or olive oil (as a surrogate for fatty/lipophilic substances)[6]
- High-purity solvents for extraction and analysis (e.g., hexane, acetonitrile).
- Phthalate standards (DIDP, DEHP, DBP, DINP) for calibration.
- Glassware (cleaned and solvent-rinsed to avoid contamination).
2. Sample Preparation:
- Cut standardized lengths and surface areas of each type of PVC tubing.
- Thoroughly clean the outer surface of the tubing with a lint-free cloth and distilled water to remove any surface contaminants, then dry completely.
3. Leaching Procedure (Immersion Test):
- Place the prepared PVC tubing samples into separate, inert glass containers.
- Add a pre-determined volume of the selected food simulant to each container, ensuring the tubing is fully submerged. A standard surface-area-to-volume ratio should be maintained across all samples.
- Seal the containers to prevent evaporation.
- Incubate the samples at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24, 48, and 72 hours).
- Include a blank control (simulant without PVC tubing) for each time point and temperature to account for any background contamination.
4. Sample Extraction:
- After the incubation period, carefully remove the PVC tubing from the simulant.
- For aqueous simulants, perform a liquid-liquid extraction by adding a non-polar solvent (e.g., hexane), shaking vigorously, and collecting the organic layer.
- For organic simulants, a dilution step with a suitable solvent may be necessary.
5. Analytical Quantification:
- Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
- Prepare a calibration curve using the phthalate standards to quantify the concentration of each leached phthalate in the samples.
6. Data Analysis and Reporting:
- Calculate the amount of each leached phthalate per unit surface area of the PVC tubing (e.g., in µg/cm²).
- Compare the leaching of DIDP to that of DEHP, DBP, and DINP under the same experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for determining and comparing phthalate leaching from PVC.
Comparative Leaching Data: DIDP vs. Other Phthalates
The leaching potential of a phthalate is strongly correlated with its molecular weight and hydrophobicity (often expressed as the octanol-water partition coefficient, log Ko/w). Higher values for both properties generally result in lower migration.
| Phthalate | Abbreviation | Molecular Weight ( g/mol ) | Type | Leaching Potential |
| Di(2-ethylhexyl) phthalate | DEHP | 390.56 | LMW | High |
| Dibutyl phthalate | DBP | 278.34 | LMW | Very High |
| Diisononyl phthalate | DINP | 418.66 | HMW | Low |
| Diisodecyl phthalate | DIDP | 446.71 | HMW | Very Low |
Note: Leaching potential is a relative comparison based on physicochemical properties and available literature.
Experimental studies consistently demonstrate that LMW phthalates like DEHP exhibit significantly higher leaching rates compared to HMW phthalates. For instance, one study found that the leaching rate of DEHP from PVC microplastics was substantially higher than that of DINP under the same conditions.[7] The leaching rates were observed to increase with decreasing log KO/W.[7] Given that DIDP has a higher molecular weight than DINP, it is scientifically sound to infer that its leaching potential would be even lower.
The choice of simulant also drastically affects the outcome. Leaching into fatty or organic media is significantly higher than into aqueous solutions.[2] This is a critical consideration for the development of lipid-based drug delivery systems.
Toxicological Profiles: A Comparative Overview
The distinction between LMW and HMW phthalates is not only relevant to their leaching behavior but also to their toxicological profiles.
-
LMW Phthalates (DEHP, DBP): These have been the subject of considerable scrutiny due to concerns about their potential as endocrine disruptors and their classification as substances that may be carcinogenic, mutagenic, or toxic to reproduction (CMR).[1] This has led to regulatory restrictions on their use in many consumer products and medical devices, particularly for vulnerable populations.[1]
-
HMW Phthalates (DIDP, DINP): These are generally considered to have a more favorable safety profile. Extensive reviews by regulatory bodies have indicated a lower order of toxicity and minimal concern for reproductive or developmental effects at typical exposure levels.[1]
Logical Relationships in Phthalate Leaching and Associated Risk
The interplay between the intrinsic properties of phthalates, environmental conditions, and the resulting potential for exposure and risk can be visualized as follows:
Caption: Factors influencing phthalate leaching and the associated potential risk.
Conclusion
The selection of a plasticizer for PVC-based medical and pharmaceutical products requires a careful balance of performance, safety, and stability. The evidence strongly indicates that high-molecular-weight phthalates, such as DIDP, offer a significant advantage over their low-molecular-weight counterparts in terms of reduced leaching potential. This is primarily due to their larger molecular size, which restricts their mobility within the PVC matrix.
For researchers and drug development professionals, specifying PVC materials plasticized with DIDP or other HMW phthalates can mitigate the risks of product contamination and patient exposure to potentially harmful leachables. This is particularly crucial for applications involving lipophilic drug formulations, long-term contact, or use in sensitive patient populations. As regulatory standards evolve, the trend is clearly moving towards the use of plasticizers with more robust safety profiles and lower migration characteristics, positioning DIDP as a scientifically sound alternative to traditional LMW phthalates.
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Leaching of Phthalates from Medical Supplies and Their Implications for Exposure | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]
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The leaching of phthalates from PVC can be determined with an infinite sink approach. (2019). MethodsX, 6, 2533–2538. [Link]
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Park, K. (2022). Polyvinyl Chloride Microplastics Leach Phthalates into the Aquatic Environment over Decades. Environmental Science & Technology, 56(20), 14507–14516. [Link]
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Bernard, L., Cueff, R., Brebu, M., & Gottschalk, F. (2016). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. Chemosphere, 145, 10–16. [Link]
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Dynamics of leaching of POPs and additives from plastic in a Procellariiform gastric model: Diet- and polymer-dependent effects and implications for long-term exposure. (2024). Journal of Hazardous Materials, 466, 133519. [Link]
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Migration of phthalates from polyvinyl chloride film to fatty food simulants: experimental studies and model application | Request PDF. (n.d.). Retrieved January 27, 2026, from [Link]
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Know your Plasticizers: A New Study on Plasticizer Migration. (n.d.). Retrieved January 27, 2026, from [Link]
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Time-dependent leaching curves for six PVC microplastics: DEHP 38% ,... | Download Scientific Diagram. (n.d.). Retrieved January 27, 2026, from [Link]
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Polyvinyl Chloride Microplastics Leach Phthalates into the Aquatic Environment over Decades | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]
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Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. (2015). Journal of Environmental Science and Health, Part A, 50(2), 115–123. [Link]
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Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. (2024). Polymers, 16(1), 53. [Link]
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Effect of Repeated Contact to Food Simulants on the Chemical and Functional Properties of Nano ZnO Composited LDPE Films for Reusable Food Packaging. (2023). Foods, 12(14), 2731. [Link]
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Photoaging enhances the leaching of di(2-ethylhexyl) phthalate and transformation products from polyvinyl chloride microplastics into aquatic environments. (2024). Communications Earth & Environment, 5(1), 1–11. [Link]
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Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study | Request PDF. (n.d.). Retrieved January 27, 2026, from [Link]
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A Senior Application Scientist's Guide to High-Precision DIDP Quantification: Isotope Dilution Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate quantification of Diisodecyl Phthalate (DIDP) is paramount for safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies, focusing on the superior accuracy and precision of Isotope Dilution Mass Spectrometry (IDMS). We will delve into the core principles of IDMS, its practical application for DIDP analysis, and a comparative assessment against conventional methods, supported by experimental data and established protocols.
The Challenge of DIDP Analysis
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides a robust solution to the challenges of DIDP quantification.[5] It is considered a primary method of measurement due to its high metrological standing.[6] The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled DIDP) to the sample at the very beginning of the analytical workflow.[6]
This isotopically enriched standard is chemically identical to the native DIDP (the analyte) but has a different mass due to the incorporation of stable isotopes. By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, one can accurately determine the concentration of the analyte in the original sample.[6]
Why IDMS Excels in Accuracy and Precision:
-
Correction for Sample Loss: Any loss of the analyte during sample preparation (e.g., extraction, cleanup) will be mirrored by a proportional loss of the isotopically labeled internal standard. Since the final measurement is based on the ratio of the two, the result remains accurate even with incomplete recovery.[7]
-
Mitigation of Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Because the isotopically labeled standard has virtually identical physicochemical properties to the native analyte, it experiences the same matrix effects.[8] The use of a stable isotope-labeled internal standard effectively cancels out these variations, ensuring high accuracy.[8][9]
-
Independence from Signal Intensity: Unlike traditional methods that rely on the absolute signal intensity, IDMS uses signal ratios.[6] This makes the technique less susceptible to variations in instrument performance and injection volume.
dot
Caption: Logical relationship of how isotope dilution enhances accuracy.
Comparative Analysis: IDMS vs. Other Methods
To illustrate the superiority of IDMS, let's compare it with other common analytical techniques used for phthalate analysis.
| Feature | Isotope Dilution Mass Spectrometry (IDMS) | External Standard Calibration (GC-MS/LC-MS) | Standard Addition |
| Principle | Ratio of native analyte to isotopically labeled internal standard.[6] | Compares analyte signal to a calibration curve of standards in a clean solvent. | Analyte is spiked into the sample at different concentrations to create a calibration curve within the matrix. |
| Accuracy | Very High: Corrects for sample loss and matrix effects.[5][7][8] | Variable: Prone to inaccuracies from matrix effects and sample loss.[10] | High: Can compensate for matrix effects.[11] |
| Precision | Very High: Excellent reproducibility due to ratio-based measurement.[5] | Variable: Susceptible to variations in injection volume and instrument response. | Moderate to Low: Can be labor-intensive and may have poorer precision.[10] |
| Robustness | High: Less affected by variations in experimental conditions. | Moderate: Sensitive to changes in matrix composition and instrument performance. | Moderate: Requires multiple analyses for each sample. |
| Throughput | Moderate to High: Can be automated for routine analysis. | High: Suitable for screening large numbers of samples. | Low: Time-consuming and not ideal for high-throughput applications. |
Experimental Workflow: IDMS for DIDP Analysis
A robust and self-validating IDMS workflow is crucial for obtaining reliable results. The following protocol outlines the key steps for the analysis of DIDP in a complex matrix, such as a biological fluid or a polymer extract.
dot
Caption: A typical experimental workflow for IDMS analysis of DIDP.
Detailed Experimental Protocol:
1. Sample Preparation and Spiking:
-
Accurately weigh or measure the sample into a suitable container.
-
Add a precise volume of a well-characterized ¹³C-DIDP internal standard solution. The amount added should be comparable to the expected concentration of the native DIDP.
-
Allow the sample to equilibrate with the internal standard to ensure complete mixing.
2. Extraction:
-
For liquid samples, a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., isohexane) can be employed.[2]
-
For solid samples, solvent extraction, potentially aided by ultrasonication, is common.[12]
-
Solid-phase extraction (SPE) can also be used for both sample cleanup and concentration.[13]
3. Cleanup (if necessary):
-
Complex matrices may require a cleanup step to remove interfering compounds.
-
Gel permeation chromatography (GPC) is effective for removing high-molecular-weight interferences like lipids.[14]
4. Instrumental Analysis (LC-MS/MS or GC-MS):
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a preferred technique, offering high sensitivity and selectivity without the need for derivatization.[12][13] A reversed-phase C18 column is commonly used for separation.[4][12]
-
GC-MS: Gas chromatography-mass spectrometry is also a widely used and effective technique for phthalate analysis.[2][15][16]
5. Data Acquisition:
-
The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[4][12]
-
Specific precursor-to-product ion transitions are monitored for both the native DIDP and the ¹³C-labeled internal standard.
6. Quantification:
-
The concentration of DIDP in the sample is calculated using the following equation:
Concentration_analyte = (Area_analyte / Area_IS) * (Amount_IS / Sample_Weight_or_Volume) * Response_Factor
Where:
-
Area_analyte = Peak area of the native DIDP
-
Area_IS = Peak area of the ¹³C-DIDP internal standard
-
Amount_IS = Known amount of the internal standard added
-
Sample_Weight_or_Volume = The weight or volume of the initial sample
-
Response_Factor = A factor determined from the analysis of calibration standards containing known amounts of both the analyte and the internal standard.
-
Conclusion: Ensuring Data Integrity with IDMS
For the accurate and precise quantification of DIDP, especially in complex matrices and at low concentrations, Isotope Dilution Mass Spectrometry is the unequivocal method of choice. Its inherent ability to correct for analytical errors that plague other methods ensures the generation of high-quality, reliable, and defensible data. By adopting IDMS, researchers, scientists, and drug development professionals can have the utmost confidence in their analytical results, leading to better-informed decisions regarding product safety and regulatory compliance.
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Oregon State University. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. [Link]
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Royal Society of Chemistry. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. [Link]
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PubMed. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. [Link]
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SCIEX. A fast and sensitive LC-MS/MS method for the analysis of 22 phthalates. [Link]
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Chromatography Online. Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diisoundecyl Phthalate
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, immediate safety and logistical information for handling Diisoundecyl phthalate (DIDP). Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Understanding Diisoundecyl Phthalate (DIDP): A Hazard Assessment
Diisoundecyl phthalate (DIDP) is a high-molecular-weight phthalate ester, primarily used as a plasticizer to soften polyvinyl chloride (PVC) and other polymers.[1] While generally considered safer than its low-molecular-weight counterparts, a thorough understanding of its potential hazards is critical for establishing safe handling protocols.[2]
Routes of Exposure and Health Effects: The primary routes of occupational exposure to DIDP are dermal contact, inhalation, and accidental ingestion.[1] While some assessments report that DIDP does not meet the criteria for hazard classification under the Globally Harmonized System (GHS), other sources present a more cautious view.[1][3][4][5]
-
Dermal (Skin) Contact: Prolonged or repeated contact with liquid DIDP may degrease the skin, potentially leading to non-allergic contact dermatitis.[5] It is crucial to protect any open cuts or abraded skin from exposure.[5]
-
Eye Contact: Direct contact is not expected to cause significant irritation, but may result in transient discomfort, tearing, or redness.[5]
-
Ingestion: Accidental ingestion of DIDP may be harmful to health.[5]
-
Reproductive Toxicity: The State of California lists DIDP as a chemical known to cause birth defects or other reproductive harm.[6] Phthalate esters as a class are known endocrine disruptors, with animal studies indicating potential for reproductive development issues.[1]
-
Environmental Hazards: DIDP is classified as toxic to aquatic life with long-lasting effects, making proper disposal and spill containment essential.[5][6]
This nuanced hazard profile necessitates a robust Personal Protective Equipment (PPE) strategy, not as a mere formality, but as a critical line of defense.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the potential for exposure, and the work environment. The following protocol is designed to provide a comprehensive barrier against the identified hazards of DIDP.
Hand and Arm Protection: The First Line of Defense
Given that dermal contact is a primary exposure route, selecting the correct gloves is the most critical step in your PPE protocol. The goal is to prevent the chemical from breaking through the glove material and reaching the skin.
Recommended Glove Materials:
-
Nitrile or Neoprene Gloves: These materials are generally recommended for chemical resistance. While specific breakthrough time data for DIDP is not always readily available in general literature, nitrile gloves are often preferred over latex or vinyl in laboratory settings due to their superior chemical resistance and durability.[2]
-
Avoid Vinyl Gloves: Vinyl gloves exhibit poor resistance to many chemicals and are not recommended for handling DIDP.[2]
Glove Selection and Best Practices:
| Glove Material | Recommended Use | Key Considerations |
|---|---|---|
| Nitrile | General lab operations, sample preparation, handling containers. | Good chemical resistance and puncture resistance. |
| Neoprene | Tasks with prolonged contact or higher splash risk. | Excellent resistance to a broad range of chemicals. |
| Butyl Rubber | Spill response, equipment cleaning. | High permeation resistance to esters and ketones. |
Operational Causality: The choice of glove material is dictated by its ability to resist degradation and permeation by DIDP. Always consult the glove manufacturer's specific chemical resistance data.[4] Before use, inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Remove gloves carefully to avoid contaminating your skin.
Eye and Face Protection: Shielding from Splashes and Aerosols
Protecting your eyes from accidental splashes is non-negotiable. The level of protection should correspond to the risk of exposure.
-
Standard Operations: For routine tasks with a low risk of splashing (e.g., handling sealed containers, preparing dilute solutions in a fume hood), safety glasses with side shields are the minimum requirement.[5]
-
High-Risk Operations: For tasks involving a significant splash potential (e.g., transferring large volumes, heating, or agitating the substance), chemical splash goggles are mandatory.[7][8] In situations with a high risk of extensive splashing, a face shield should be worn in conjunction with chemical splash goggles .[7][8]
Operational Causality: This tiered approach ensures that the level of protection is directly proportional to the potential energy of a splash or aerosol release, providing a reliable barrier for the sensitive tissues of the eyes and face.
Respiratory Protection: A Precautionary Measure
Under standard laboratory conditions with adequate engineering controls, such as a certified chemical fume hood, respiratory protection is not typically required for handling DIDP due to its low vapor pressure.[4] However, certain situations may warrant its use.
When to Use Respiratory Protection:
-
When working outside of a fume hood where vapors or aerosols may be generated (e.g., during heating or sonication).
-
During a large spill cleanup.
-
If engineering controls are not available or are malfunctioning.
In these scenarios, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, as per OSHA 29 CFR 1910.134.
Protective Clothing: Minimizing Dermal Exposure
To protect skin from contamination, appropriate protective clothing is essential.
-
Lab Coat: A standard, buttoned lab coat should be worn at all times when handling DIDP.
-
Chemical-Resistant Apron: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full Coverage: Ensure that legs and feet are fully covered. Closed-toe shoes are mandatory; perforated shoes or sandals are not permitted in the laboratory.
Operational and Disposal Plans
A proactive plan for handling and disposal is a hallmark of a trustworthy and safe laboratory environment.
Step-by-Step Safe Handling Protocol
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Verify that engineering controls (e.g., fume hood) are functioning correctly.
-
Designated Area: Conduct all work with DIDP in a designated area, such as a chemical fume hood, to minimize potential exposure.
-
Dispensing: When transferring DIDP, use techniques that minimize splashing and aerosol generation. Pour liquids slowly and close to the receiving container.
-
Storage: Store DIDP in its original, tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[8]
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the work area.
Spill Response Plan
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
For Minor Spills (inside a fume hood):
-
Alert: Notify personnel in the immediate area.
-
Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Clean: Wearing appropriate PPE (double-gloving with nitrile or neoprene is recommended), carefully collect the absorbed material using non-sparking tools.
-
Decontaminate: Wipe the spill area with a suitable solvent (such as alcohol), followed by a thorough wash with soap and water.[8]
-
Dispose: Place all contaminated materials, including gloves and absorbent, into a sealed, labeled container for hazardous waste disposal.[6][8]
For Major Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close doors to the affected area and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Await Response: Do not attempt to clean up a large spill without proper training and equipment. Trained personnel must wear full protective gear, including respiratory protection.[9]
Waste Disposal Protocol
Due to its toxicity to aquatic life, DIDP waste must be managed as hazardous waste.[6]
-
Segregation: Collect all DIDP-contaminated waste (liquid, solid, and lab debris) in a dedicated, properly labeled hazardous waste container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "Diisoundecyl phthalate".
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local, state, and federal regulations. Never dispose of DIDP down the drain.[6]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
